Desethylamiodarone hydrochloride

Description

Properties

IUPAC Name |

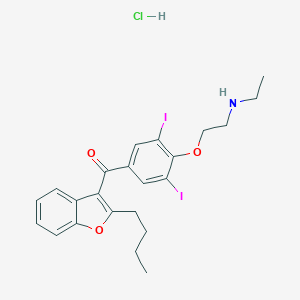

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242099 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96027-74-6 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Desethylamiodarone Hydrochloride: Chemical Properties and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and purity of Desethylamiodarone hydrochloride (CAS Number: 96027-74-6). Desethylamiodarone is the major and pharmacologically active metabolite of the potent class III antiarrhythmic agent, Amiodarone.[1][2][3][4] It is formed in the liver primarily through metabolism by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[1][4][5] Given its significant pharmacological activity and presence during Amiodarone therapy, understanding its physicochemical characteristics and purity profile is critical for research and development.[6][7]

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to light brown powder.[] Its chemical structure is closely related to the parent drug, differing by the absence of one ethyl group on the side chain. This structural modification influences its physical and chemical properties.

Below is a summary of its key chemical and physical data:

| Property | Value | Source(s) |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | [][9] |

| CAS Number | 96027-74-6 | [2][3][9] |

| Molecular Formula | C₂₃H₂₅I₂NO₃ • HCl | [2][3][] |

| Formula Weight | 653.7 g/mol (or 653.72 g/mol ) | [2][3][][9] |

| Appearance | A crystalline solid; White to light brown solid | [2][3][] |

| Melting Point | 176-178 °C | [] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; Soluble in Methanol (Slightly) | [2][3][] |

| UV max (λmax) | 242 nm | [2][3] |

Purity Profile and Analytical Methods

The purity of this compound is a critical parameter for its use as an analytical reference standard and in pharmacological studies.[2][3] Commercially available standards typically specify a purity of 95% or greater.[2][3][]

| Parameter | Specification | Source(s) |

| Purity | ≥95% or >95% | [2][3][] |

As a metabolite and known impurity of Amiodarone, Desethylamiodarone is often designated as "Amiodarone Impurity B" or "Amiodarone Related Compound B".[][10] Other related substances and potential impurities in Amiodarone hydrochloride preparations include Amiodarone N-oxide, Di(N-desethyl) Amiodarone Hydrochloride, and Deiodoamiodarone.[]

Metabolic Pathway of Amiodarone to Desethylamiodarone

The formation of Desethylamiodarone from its parent compound, Amiodarone, is a primary metabolic step. This biotransformation is crucial as the resulting metabolite retains significant pharmacological activity.[1] The pathway is primarily mediated by specific cytochrome P450 enzymes in the liver.[1][4]

Caption: Metabolic conversion of Amiodarone to Desethylamiodarone.

Experimental Protocols

The quantification and purity assessment of this compound are commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[12][13]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of this compound.

1. Objective: To separate and quantify this compound from its potential impurities using reverse-phase HPLC with UV detection.

2. Materials and Reagents:

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade)

-

Internal Standard (e.g., a structurally similar compound not present in the sample)

3. Chromatographic Conditions (Example): [14]

-

Column: C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol with 2 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient program to ensure separation of the main peak from impurities.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5-20 µL.[14]

4. Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or DMSO).

-

Dilute with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-50 µg/ml).[14]

-

For analysis in biological matrices like serum, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction is required prior to injection.[12][13]

5. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak areas.

6. Data Analysis:

-

Purity Calculation: Calculate the purity of the sample by the area normalization method:

-

Purity (%) = (Area of Desethylamiodarone Peak / Total Area of All Peaks) x 100

-

-

System Suitability: Verify system performance by assessing parameters like theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution.[14]

Analytical Workflow for Purity Assessment

The process of analyzing the purity of a this compound sample follows a structured workflow from sample preparation to final reporting.

Caption: Workflow for HPLC-based purity analysis.

References

- 1. Amiodarone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Desethylamiodarone (hydrochloride) | CAS 96027-74-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C23H26ClI2NO3 | CID 178801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Desethyl Amiodarone Hydrochloride | LGC Standards [lgcstandards.com]

- 12. Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpar.com [ijpar.com]

In Vitro Anti-Cancer Effects of Desethylamiodarone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylamiodarone hydrochloride (DEA), the major active metabolite of the antiarrhythmic drug amiodarone, has demonstrated significant anti-cancer properties in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of DEA's effects on cancer cells, focusing on its mechanisms of action, including apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

The repositioning of existing drugs for new therapeutic indications, particularly in oncology, offers a promising strategy to accelerate the drug development process. Desethylamiodarone (DEA), a well-characterized metabolite of amiodarone, has emerged as a potential anti-cancer agent. Its lipophilic nature allows for accumulation in tissues, where it can exert cytotoxic effects on cancer cells.[1] This document synthesizes the findings from multiple in vitro studies to provide a detailed technical guide on the anti-neoplastic effects of DEA.

Quantitative Analysis of Anti-Cancer Effects

DEA has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner across various cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of Desethylamiodarone (DEA) on Cell Cycle Distribution in T24 Human Bladder Cancer Cells [2]

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 46.27 ± 2.22 | 17.66 ± 1.33 | 34.59 ± 1.89 |

| 10 µM DEA (24h) | 65.37 ± 3.58 | 13.15 ± 2.11 | 20.27 ± 1.44 |

Table 2: Induction of Apoptosis by Desethylamiodarone (DEA) in Breast Cancer Cell Lines [3]

| Cell Line | Treatment (24h) | Total Apoptosis Rate (%) |

| 4T1 (Triple-Negative) | 5 µM DEA | 28.18 ± 6.34 |

| 10 µM DEA | 56.05 ± 5.12 | |

| MCF-7 (HR+) | 5 µM DEA | 71.14 ± 6.39 |

| 10 µM DEA | 78.94 ± 4.77 |

Table 3: Comparative Apoptotic Efficacy of Desethylamiodarone (DEA) and Amiodarone (AM) in MDA-MB-231 Triple-Negative Breast Cancer Cells (6h treatment) [4][5]

| Treatment | Apoptosis Level |

| 12.5 µM DEA | Similar to 35 µM AM |

Key Signaling Pathways Modulated by Desethylamiodarone

DEA exerts its anti-cancer effects by modulating multiple signaling pathways that are critical for cancer cell survival and proliferation.[6] The primary mechanisms involve the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of pro-survival signaling.

Induction of Apoptosis

DEA triggers programmed cell death in cancer cells through a multi-faceted approach.[7] It causes the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8] This leads to a shift in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein.[7] Subsequently, Apoptosis-Inducing Factor (AIF) translocates to the nucleus, and caspase-3 is activated, leading to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[2][6]

Caption: DEA-induced intrinsic apoptotic pathway.

Inhibition of Pro-Survival Pathways

DEA effectively suppresses key cytoprotective signaling pathways that are often overactive in cancer cells. It has been shown to significantly inhibit the phosphorylation of both Extracellular signal-regulated kinase (ERK) and Akt, two major kinases that promote cell proliferation and survival.[2][6] The inactivation of the ERK and Akt pathways contributes to the anti-proliferative and cell death-inducing effects of DEA.[3][9]

Caption: Inhibition of ERK and Akt pro-survival pathways by DEA.

Induction of Cell Cycle Arrest

DEA has been observed to induce cell cycle arrest, primarily in the G0/G1 phase.[2] In T24 human bladder cancer cells, treatment with DEA led to a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.[2] This G0/G1 arrest contributes to the overall inhibition of cell proliferation.[10] The mechanism may involve the modulation of cell cycle regulatory proteins and appears to be independent of p53 in cell lines with mutated p53.[2]

Caption: DEA-induced cell cycle arrest at the G0/G1 phase.

Experimental Protocols

This section outlines the general methodologies employed in the in vitro assessment of DEA's anti-cancer effects.

Cell Viability and Proliferation Assays

-

Sulforhodamine B (SRB) Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of DEA for specified durations (e.g., 24, 48, 72 hours).[11]

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with 0.4% (w/v) SRB in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Apoptosis Assays

-

Annexin V & Dead Cell Assay (e.g., Muse™ Annexin V & Dead Cell Assay):

-

Harvest cells and wash with PBS.

-

Resuspend cells in 1X Assay Buffer.

-

Add the Muse™ Annexin V & Dead Cell Reagent and incubate at room temperature in the dark.[4]

-

Analyze the samples using a flow cytometer (e.g., Muse® Cell Analyzer).[3][4] The assay distinguishes between live, early apoptotic, late apoptotic, and dead cells.

-

Hoechst 33342 Staining for DNA Fragmentation:

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining (e.g., Muse® Cell Cycle Assay):

Western Blotting for Protein Expression

-

Lyse DEA-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP-1).[3]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: General experimental workflow for in vitro evaluation of DEA.

Conclusion

This compound exhibits potent anti-cancer activity in vitro against a range of cancer cell types. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways highlights its potential as a candidate for further pre-clinical and clinical investigation. This technical guide provides a foundational understanding of DEA's in vitro anti-cancer effects to support ongoing research and development in this area.

References

- 1. Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desethylamiodarone—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Desethylamiodarone—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways | PLOS One [journals.plos.org]

- 7. Desethylamiodarone-A metabolite of amiodarone-Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amiodarone's major metabolite, desethylamiodarone inhibits proliferation of B16-F10 melanoma cells and limits lung metastasis formation in an in vivo experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amiodarone’s major metabolite, desethylamiodarone inhibits proliferation of B16-F10 melanoma cells and limits lung metastasis formation in an in vivo experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Desethylamiodarone Hydrochloride's Impact on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylamiodarone (DEA), the primary active metabolite of the antiarrhythmic drug amiodarone, has been shown to exert significant effects on mitochondrial function. A key aspect of its cellular activity is the disruption of the mitochondrial membrane potential (ΔΨm), a critical parameter for cellular energy homeostasis and survival. This technical guide provides an in-depth analysis of the effects of desethylamiodarone hydrochloride on mitochondrial membrane potential, summarizing quantitative data, detailing experimental protocols for its measurement, and illustrating the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the mitochondrial effects of this compound.

Introduction

Mitochondria are central to cellular metabolism and play a pivotal role in ATP synthesis, calcium homeostasis, and the regulation of apoptosis. The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane, essential for driving ATP synthesis through oxidative phosphorylation. A loss of ΔΨm, or mitochondrial depolarization, is a hallmark of mitochondrial dysfunction and a critical event in the initiation of the intrinsic apoptotic cascade.

Desethylamiodarone (DEA), the major metabolite of amiodarone, demonstrates greater potency and a more rapid onset of mitochondrial toxicity compared to its parent compound.[1][2][3][4] Understanding the precise mechanisms by which DEA affects ΔΨm is crucial for elucidating its therapeutic potential and toxicological profile. This guide synthesizes current research to provide a detailed overview of this critical aspect of DEA's pharmacology.

Quantitative Effects of Desethylamiodarone on Mitochondrial Membrane Potential

This compound induces a concentration- and time-dependent decrease in mitochondrial membrane potential across various cell types. The following table summarizes key quantitative findings from published studies.

| Cell Line | DEA Concentration | Treatment Duration | Observed Effect on Mitochondrial Membrane Potential | Reference |

| MCF-7 (Breast Cancer) | 10 µM | 3 hours | Significant depolarization observed. | [5] |

| 4T1 (Breast Cancer) | 10 µM | 3 hours | Significant depolarization observed. | [5] |

| MDA-MB-231 (Breast Cancer) | 7.5 µM | 6 hours | Increased mitochondrial fragmentation, indicative of depolarization. | [6] |

| MDA-MB-231 (Breast Cancer) | 12.5 µM | 6 hours | Further increased mitochondrial fragmentation. | [6] |

| T24 (Bladder Cancer) | 10 µM | 3, 6, and 12 hours | Time-dependent induction of mitochondrial membrane depolarization. | [1] |

Signaling Pathways of DEA-Induced Mitochondrial Depolarization

The primary mechanism by which desethylamiodarone induces mitochondrial depolarization is through the inhibition of the mitochondrial respiratory chain, specifically at Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase). This inhibition disrupts the electron transport chain, leading to a collapse of the proton gradient and a decrease in ΔΨm.

The dissipation of the mitochondrial membrane potential triggers a cascade of downstream events, culminating in apoptosis. Key signaling pathways involved are:

-

Intrinsic Apoptotic Pathway: The loss of ΔΨm leads to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This includes cytochrome c, which binds to Apaf-1 to form the apoptosome and activate caspase-9, and Apoptosis-Inducing Factor (AIF), which translocates to the nucleus to induce DNA fragmentation.

-

Bcl-2 Family Protein Regulation: DEA has been shown to modulate the expression of Bcl-2 family proteins, shifting the balance towards a pro-apoptotic state. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further promoting mitochondrial outer membrane permeabilization.

-

Inhibition of Pro-Survival Pathways: DEA has been observed to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt signaling pathway that promotes cell survival. Inhibition of this pathway further sensitizes the cell to apoptosis.

-

Mitochondrial Dynamics: The reduction in ΔΨm is also linked to alterations in mitochondrial dynamics. DEA promotes mitochondrial fission, characterized by an increase in the expression of fission-promoting proteins such as Fis1 and Drp1. This fragmentation of the mitochondrial network is closely associated with the progression of apoptosis.

Caption: Signaling cascade of DEA-induced mitochondrial depolarization and apoptosis.

Experimental Protocols

Accurate measurement of mitochondrial membrane potential is fundamental to studying the effects of desethylamiodarone. Below are detailed protocols for two common fluorescence-based assays.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method that relies on the potential-dependent accumulation of the lipophilic cationic dye JC-1 in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.

Materials:

-

JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control and a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).

-

JC-1 Staining:

-

Prepare a fresh JC-1 working solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Carefully remove the JC-1 staining solution.

-

Wash the cells twice with warm PBS.

-

-

Fluorescence Measurement:

-

Add fresh pre-warmed PBS or culture medium to each well.

-

Measure the fluorescence intensity using a microplate reader.

-

Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

-

Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

-

-

Alternatively, visualize the cells under a fluorescence microscope using appropriate filter sets.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.

Rhodamine 123 Assay for Mitochondrial Membrane Potential

Rhodamine 123 is another cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner. A decrease in mitochondrial membrane potential results in the release of Rhodamine 123 from the mitochondria into the cytoplasm, leading to a decrease in mitochondrial fluorescence intensity.

Materials:

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the JC-1 assay.

-

Rhodamine 123 Staining:

-

Prepare a fresh Rhodamine 123 working solution (typically 1-5 µM) in pre-warmed cell culture medium.

-

Remove the treatment medium and wash the cells with warm PBS.

-

Add the Rhodamine 123 working solution and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with warm PBS to remove the background fluorescence.

-

-

Imaging or Flow Cytometry:

-

Microscopy: Add fresh PBS or medium and immediately visualize the cells under a fluorescence microscope with a filter set appropriate for FITC (Excitation ~488 nm, Emission ~525 nm).

-

Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer using the FL1 channel.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the mitochondrial regions (for microscopy) or the cell population (for flow cytometry). A decrease in fluorescence intensity indicates mitochondrial depolarization.

Conclusion

This compound exerts a potent and rapid disruptive effect on the mitochondrial membrane potential. This is primarily initiated by the inhibition of respiratory chain complexes I and II, leading to a collapse of the electrochemical gradient. The resulting mitochondrial depolarization is a critical event that triggers the intrinsic apoptotic pathway, involving the release of pro-apoptotic factors, modulation of Bcl-2 family proteins, and alterations in mitochondrial dynamics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mitochondrial toxicology and pharmacology of desethylamiodarone. A thorough understanding of these mechanisms is essential for the continued development and safe application of amiodarone and its metabolites in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Apoptosis - Wikipedia [en.wikipedia.org]

- 4. Quantitative Analysis of Spontaneous Mitochondrial Depolarizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cardiac Targets of Desethylamiodarone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent antiarrhythmic drug widely used in the treatment of various cardiac arrhythmias.[1][2] Understanding the specific molecular targets of DEA within cardiac myocytes is crucial for elucidating its mechanism of action, predicting potential cardiotoxicity, and guiding the development of safer and more effective antiarrhythmic therapies. This in-depth technical guide provides a comprehensive overview of the identified targets of desethylamiodarone hydrochloride in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Identified Molecular Targets and Quantitative Effects

The primary molecular targets of desethylamiodarone in cardiac myocytes are ion channels and mitochondrial complexes. Its interaction with these targets leads to alterations in cardiac electrophysiology and cellular metabolism.

Voltage-Gated Sodium Channels (Nav1.5)

Desethylamiodarone exhibits significant effects on the cardiac voltage-gated sodium channel Nav1.5, which is responsible for the rapid upstroke of the cardiac action potential. Both amiodarone and DEA have been shown to block the peak sodium current (INa,P) and increase the late sodium current (INa,L), with DEA often exhibiting a more pronounced effect.[2][3] These actions can have both anti-arrhythmic and pro-arrhythmic consequences.[3]

Quantitative Data on Nav1.5 Blockade by Desethylamiodarone:

| Channel Variant | Compound | Concentration (µM) | Peak INa Block (%) | Reference |

| Nav1.5 (WT) | DEA | 0.5 | 10.2 ± 1.5 | [4] |

| Nav1.5 (WT) | DEA | 2.5 | 22.4 ± 2.1 | [4] |

| ΔKPQ Mutant | DEA | 0.5 | 15.8 ± 2.3 | [4] |

| ΔKPQ Mutant | DEA | 2.5 | 35.6 ± 3.4 | [4] |

Quantitative Data on the Effects of Desethylamiodarone on Steady-State Fast-Inactivation of Nav1.5:

| Channel Variant | Compound | Concentration (µM) | V1/2 (mV) | z (apparent valence) | Reference |

| Nav1.5 (WT) | Control | - | -82.3 ± 0.9 | 2.68 ± 0.10 | [3] |

| Nav1.5 (WT) | DEA | 0.5 | -83.1 ± 1.1 | 2.35 ± 0.08 | [3] |

| Nav1.5 (WT) | DEA | 2.5 | -84.5 ± 1.3 | 2.11 ± 0.07 | [3] |

| ΔKPQ Mutant | Control | - | -90.7 ± 1.2 | 2.79 ± 0.15 | [3] |

| ΔKPQ Mutant | DEA | 0.5 | -91.5 ± 1.4 | 2.41 ± 0.11 | [3] |

| ΔKPQ Mutant | DEA | 2.5 | -92.8 ± 1.6 | 2.23 ± 0.09 | [3] |

| *Statistically significant reduction compared to control (p < 0.05). |

Inward Rectifying Potassium Current (IK1)

Desethylamiodarone also modulates the inward rectifying potassium current (IK1), which is crucial for maintaining the resting membrane potential and shaping the late phase of repolarization in cardiomyocytes.

Quantitative Data on IK1 Blockade by Desethylamiodarone:

| Parameter | Control | Desethylamiodarone (50 µM) | Reference |

| Maximal Inward Current (-130 mV) | -26.4 ± 1.3 pA/pF | -20.0 ± 2.0 pA/pF | [5] |

| Maximal Outward Current (-50 mV) | 3.5 ± 0.3 pA/pF | 3.4 ± 0.4 pA/pF | [5] |

| Maximal Slope Conductance | 0.509 ± 0.019 nS/pF | 0.421 ± 0.038 nS/pF | [5] |

| *Statistically significant reduction compared to control (p < 0.05). |

Calcium Channels and Receptors

While amiodarone is known to interact with calcium channel antagonist binding sites, studies suggest that desethylamiodarone is not a potent competitor at dihydropyridine and phenylalkylamine (verapamil-like) calcium antagonist binding sites in rat heart muscle.[6] This indicates a differential effect of the parent drug and its metabolite on L-type calcium channels.

Mitochondrial Function

Both amiodarone and desethylamiodarone have been shown to disrupt mitochondrial function in various cell types, including those of the heart.[7][8] DEA can inhibit mitochondrial respiration, particularly at complexes I and II of the electron transport chain, leading to decreased ATP production.[7][8] This impairment of cellular energy metabolism can contribute to cardiotoxicity.

Quantitative Data on Mitochondrial Respiration Inhibition by Desethylamiodarone in Permeabilized Platelets (as a model system):

| Parameter | Control | Desethylamiodarone (30 µM) | Desethylamiodarone (60 µM) | Reference |

| P-L control efficiency (ATP generating respiration) | ~1.0 | Significantly Reduced | Further Reduced | [7] |

| ET capacity (Maximal Respiration) | ~1.0 | Significantly Reduced | Further Reduced | [7] |

Note: The referenced study provides graphical representations of dose-dependent inhibition. The table provides a qualitative summary of the significant reductions observed.

Experimental Protocols for Target Identification

This section outlines the detailed methodologies for key experiments used to identify and characterize the targets of desethylamiodarone in cardiac myocytes.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis

This protocol is used to measure the effects of desethylamiodarone on ion channel currents in isolated cardiomyocytes or cell lines expressing specific cardiac ion channels (e.g., HEK293 cells expressing Nav1.5).

Methodology:

-

Cell Preparation: Isolate primary cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use cultured cell lines (e.g., HEK293) stably expressing the cardiac ion channel of interest.

-

Solutions:

-

Recording:

-

Establish a whole-cell patch clamp configuration using a borosilicate glass micropipette with a resistance of 2-4 MΩ.

-

Maintain the holding potential at a level appropriate for the channel being studied (e.g., -120 mV for Nav1.5 to ensure full channel availability).[10]

-

Apply specific voltage protocols to elicit and measure the desired currents (e.g., a step depolarization to -10 mV to measure peak Nav1.5 current).[10]

-

Record baseline currents before and after the application of this compound at various concentrations.

-

-

Data Analysis:

-

Measure the peak current amplitude, current-voltage (I-V) relationships, and gating kinetics (activation, inactivation).

-

Construct concentration-response curves to determine the IC50 value for channel block.

-

Analyze changes in voltage-dependence of gating parameters using Boltzmann fits.

-

Mitochondrial Respiration and Function Assessment (Seahorse XF Analyzer)

This method measures the oxygen consumption rate (OCR) in live cardiomyocytes to assess the impact of desethylamiodarone on mitochondrial respiration.

Methodology:

-

Cell Seeding: Seed primary cardiomyocytes or a cardiac cell line (e.g., H9c2) in a Seahorse XF96 cell culture microplate.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[11]

-

Compound Loading: Load the Seahorse XF sensor cartridge with inhibitors of mitochondrial respiration (oligomycin, FCCP, and a mixture of rotenone/antimycin A) and the test compound (desethylamiodarone).[12]

-

Seahorse XF Assay:

-

Measure the basal OCR.

-

Inject desethylamiodarone and measure the acute effect on OCR.

-

Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).[12]

-

-

Data Analysis:

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

-

Compare these parameters between control and DEA-treated cells to determine the extent and nature of mitochondrial dysfunction.

-

Intracellular Calcium Imaging

This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) in response to desethylamiodarone.

Methodology:

-

Cell Loading: Incubate isolated cardiomyocytes with Fura-2 AM (1-2 µM) in a suitable buffer for 20-30 minutes at room temperature, protected from light.[13][14]

-

Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.[13]

-

Imaging:

-

Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.

-

Record baseline calcium transients and then perfuse the cells with desethylamiodarone to observe any changes in the amplitude, duration, or frequency of calcium signals.

-

Drug-Protein Binding Identification via Proteomics

This workflow can be employed to identify potential protein binding partners of desethylamiodarone in cardiac tissue.

Methodology:

-

Tissue Homogenization: Homogenize frozen heart tissue in an appropriate extraction buffer.[15]

-

Protein Fractionation (Optional but Recommended): Separate the homogenate into different subcellular fractions (e.g., cytoplasmic, sarcomeric, membrane) to reduce sample complexity.[15]

-

Affinity Purification or Proximity Labeling:

-

Affinity Purification: Use a modified desethylamiodarone molecule immobilized on a solid support to pull down interacting proteins from the cardiac lysate.

-

Proximity Labeling (e.g., BioID): Engineer cells to express a "bait" protein of interest fused to a promiscuous biotin ligase. Treatment with desethylamiodarone could alter the proximity of other proteins to the bait, which would then be biotinylated and subsequently identified.

-

-

Mass Spectrometry: Digest the captured or labeled proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Data Analysis: Identify the proteins that specifically interact with desethylamiodarone by comparing the results to control experiments. Bioinformatics tools can be used to analyze the identified proteins and their potential roles in signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by desethylamiodarone and the experimental workflows for its target identification.

Caption: Molecular targets of Desethylamiodarone in cardiac myocytes.

Caption: Experimental workflow for ion channel analysis using patch clamp.

Caption: Workflow for assessing mitochondrial function with a Seahorse assay.

Conclusion

This compound exerts its effects on cardiac myocytes through a multi-target mechanism, primarily involving the modulation of key ion channels (Nav1.5 and IK1) and the impairment of mitochondrial function. These actions collectively alter the cardiac action potential and cellular energy metabolism, which are central to its antiarrhythmic and potential pro-arrhythmic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of desethylamiodarone and other novel compounds with their cardiac targets. A thorough understanding of these molecular interactions is paramount for the continued development of safer and more effective cardiovascular therapeutics.

References

- 1. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of amiodarone and desethylamiodarone on the inward rectifying potassium current (IK1) in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of amiodarone and desethylamiodarone on calcium antagonist receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Making sure you're not a bot! [nanion.de]

- 11. content.protocols.io [content.protocols.io]

- 12. agilent.com [agilent.com]

- 13. ionoptix.com [ionoptix.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. researchgate.net [researchgate.net]

- 16. Proteomics of the heart - PMC [pmc.ncbi.nlm.nih.gov]

Core Electrophysiological Profile of Desethylamiodarone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylamiodarone hydrochloride (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent and widely prescribed antiarrhythmic agent.[1][2] Understanding the electrophysiological properties of DEA is critical for a comprehensive grasp of amiodarone's therapeutic actions and its complex side-effect profile. This technical guide provides an in-depth overview of the core electrophysiological characteristics of this compound, focusing on its interactions with key cardiac ion channels. The information presented herein is intended to support research, drug development, and a deeper understanding of its mechanism of action.

I. Overview of Electrophysiological Effects

Desethylamiodarone, much like its parent compound, exhibits a complex pharmacological profile, demonstrating characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[3][4] Its primary mechanism involves the modulation of cardiac ion channels, leading to alterations in the cardiac action potential and conduction.

II. Quantitative Electrophysiological Data

The following tables summarize the known quantitative effects of this compound on various cardiac ion channels. It is important to note that direct IC50 values for Desethylamiodarone across all channels are not consistently reported in the literature, and much of the data is presented in comparison to amiodarone.

Table 1: Effects on Sodium Channels (Class I Action)

| Parameter | Channel | Preparation | Effect of Desethylamiodarone (DEA) | Reference |

| Peak Sodium Current (INa,P) | Nav1.5 | CHO Cells | Blockade of peak conductance. Preferential block of ΔKPQ mutant over wild-type. | [3][5] |

| Late Sodium Current (INa,L) | Nav1.5 | CHO Cells | Significant increase in INa,L and window currents, suggesting a potential pro-arrhythmic effect. DEA may have a greater pro-arrhythmic effect than amiodarone. | [3][5][6] |

| Conduction | Fast-channel dependent tissues | Langendorff perfused guinea pig hearts | More pronounced prolongation of His-bundle and intraventricular conduction compared to amiodarone. | [7] |

Table 2: Effects on Potassium Channels (Class III Action)

| Parameter | Channel/Current | Preparation | Effect of Desethylamiodarone (DEA) | Reference |

| Action Potential Duration (APD) & QT Interval | Myocardium | Langendorff perfused guinea pig hearts | Prolongation of the QT-interval. This Class III effect during chronic amiodarone treatment may be largely due to DEA accumulation. | [3][7] |

| Inward Rectifying Potassium Current (IK1) | Rabbit Ventricular Myocytes | Isolated Myocytes | Rapid decrease in the inward component of IK1. The outward component was not significantly changed. | [8] |

Table 3: Comparative Effects with Amiodarone

| Electrophysiological Parameter | Comparison of DEA to Amiodarone (AMD) | Reference |

| Class I Effects | DEA exerts more pronounced effects on fast-channel-dependent conduction. | [7] |

| Class III Effects | The prolongation of the repolarization period (Class III effect) seen with chronic amiodarone treatment may be significantly attributable to DEA. | [7] |

| Pro-arrhythmic Potential (Sodium Channels) | DEA appears to have a greater pro-arrhythmic effect on Nav1.5 channels than amiodarone, especially in the context of the ΔKPQ mutation. | [3][5][6] |

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the electrophysiological properties of Desethylamiodarone.

A. Whole-Cell Patch-Clamp Recordings for Sodium Channel Analysis

This protocol is adapted from studies investigating the effects of DEA on cardiac voltage-gated sodium channels expressed in Chinese Hamster Ovary (CHO) cells.[6]

-

Cell Preparation: CHO cells are cultured and transfected with plasmids encoding the desired sodium channel subunits (e.g., wild-type Nav1.5 or mutants like ΔKPQ).

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with CsOH.

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. The pH is adjusted to 7.4.

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed using an EPC-9 patch-clamp amplifier.

-

Data is digitized at 20 kHz.

-

Voltage clamping and data acquisition are controlled using software such as PatchMaster/FitMaster.

-

Currents are low-pass-filtered at 5 kHz.

-

Leakage and capacitive currents are subtracted using a P/4 protocol.

-

Series resistance is monitored and compensated (up to 80%) when necessary.

-

All recordings are conducted at room temperature (22°C).

-

-

Drug Application: Cells are allowed to incubate with the drug solution (containing this compound) for at least 5 minutes before data collection to ensure equilibrium.

-

Voltage Protocols:

-

To ensure complete removal of both fast and slow inactivation, the membrane potential is hyperpolarized to -130 mV before each protocol.

-

Specific voltage protocols are then applied to measure peak and late sodium currents, as well as steady-state fast inactivation.

-

B. Langendorff Perfused Heart Model for Acute Electrophysiological Effects

This ex vivo model was utilized to compare the acute effects of amiodarone and desethylamiodarone on cardiac conduction and refractoriness.[7]

-

Preparation: Guinea pig hearts are isolated and perfused via the aorta in a Langendorff apparatus with a physiological salt solution.

-

Electrophysiological Measurements:

-

Surface electrocardiograms are recorded to measure parameters like the QT interval.

-

Intracardiac electrodes are placed to record His-bundle electrograms and measure atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction times.

-

Programmed electrical stimulation is used to determine the refractory periods of different cardiac tissues (sinoatrial node, AV node, atrium, and ventricle).

-

-

Drug Perfusion: Amiodarone or Desethylamiodarone is added to the perfusate, and the electrophysiological measurements are repeated to assess the drug-induced changes.

IV. Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct modulation of ion channel function. The following diagrams illustrate the key interactions and their consequences on the cardiac action potential.

Caption: Interaction of Desethylamiodarone with cardiac ion channels.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

V. Conclusion

This compound possesses a multifaceted electrophysiological profile, contributing significantly to the antiarrhythmic and pro-arrhythmic potential of its parent compound, amiodarone. Its prominent effects include the blockade of peak sodium currents, an increase in late sodium currents, and the prolongation of the cardiac action potential through the inhibition of potassium currents. The observation that DEA may be more potent in certain aspects, such as its effects on conduction and potential for pro-arrhythmia, underscores the importance of considering its role in the overall clinical profile of amiodarone. Further research to delineate the specific contributions of DEA to both the efficacy and toxicity of long-term amiodarone therapy is warranted.

References

- 1. Amiodarone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 7. Comparison of acute electrophysiological effects of amiodarone and its metabolite desethylamiodarone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of amiodarone and desethylamiodarone on the inward rectifying potassium current (IK1) in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Desethylamiodarone in Tissue Samples by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction and quantification of desethylamiodarone (DEA), the major active metabolite of amiodarone, in various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, toxicological assessments, and drug development research. The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for sensitive and specific detection. Additionally, this document summarizes reported concentrations of desethylamiodarone in different biological tissues and illustrates the key cellular pathways affected by this compound.

Introduction

Amiodarone is a potent antiarrhythmic agent widely used in clinical practice. Its primary metabolite, desethylamiodarone (DEA), exhibits pharmacological activity and contributes significantly to both the therapeutic and toxic effects of the parent drug. Due to its lipophilic nature, desethylamiodarone extensively accumulates in various tissues, including the liver, lung, adipose tissue, and heart.[1][2] Accurate quantification of DEA in these tissues is essential for understanding its distribution, mechanism of action, and potential for toxicity, such as drug-induced phospholipidosis.[2][3] LC-MS/MS offers the high sensitivity and specificity required for the reliable determination of desethylamiodarone in complex biological matrices.

Quantitative Data

The following tables summarize the reported concentrations of desethylamiodarone in various human and animal tissues. These values can serve as a reference for expected concentration ranges in preclinical and clinical research.

Table 1: Desethylamiodarone Concentrations in Human Tissues

| Tissue | Concentration Range (µg/g wet weight) | Reference |

| Liver | 2.35 - 2354 | [1][2] |

| Lung | 0.95 - 952 | [1][2] |

| Adipose Tissue | 82 - 316 | [1][4] |

| Heart (Atrium) | 15.7 - 71 | [4][5] |

| Kidney | Not specified - Higher than Amiodarone | [2] |

| Spleen | Not specified | [3] |

| Skin (Pigmented) | 943 | [1] |

Table 2: Desethylamiodarone Concentrations in Rat Tissues

| Tissue | Concentration Range (ng/g) | Notes | Reference |

| Lung | Varies with dose | Preferential distribution | [6] |

| Liver | Varies with dose | High accumulation | [6] |

| Adipose Tissue | Varies with dose | Significant accumulation after chronic administration | [6] |

| Heart | Varies with dose | Moderate distribution | [6] |

| Kidney | Varies with dose | Less pronounced accumulation | [6] |

Experimental Protocol

This protocol provides a general framework for the analysis of desethylamiodarone in tissue samples. Optimization may be required for specific tissue types and instrument configurations.

1. Materials and Reagents

-

Desethylamiodarone analytical standard

-

Internal Standard (IS) (e.g., Amiodarone-d4, Desethylamiodarone-d4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Homogenizer (e.g., bead beater, ultrasonic)

2. Sample Preparation

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of frozen tissue sample.

-

Add 500 µL of ice-cold PBS.

-

Homogenize the tissue until a uniform consistency is achieved. Keep samples on ice to prevent degradation.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for further processing.

-

-

Protein Precipitation & Internal Standard Spiking:

-

To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

3. LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |

Table 4: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Desethylamiodarone: m/z 618.1 -> 86.1, 546.9; Internal Standard (example): m/z 622.1 -> 546.4 |

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by desethylamiodarone.

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of desethylamiodarone in various tissue samples. The combination of protein precipitation and solid-phase extraction ensures effective removal of matrix interferences, leading to accurate and precise results. The high sensitivity of the method allows for the determination of low concentrations of DEA, which is particularly important for studies involving low dosage or early time points.

The accumulation of desethylamiodarone in tissues is a critical factor in its long-term efficacy and toxicity. The provided data on tissue concentrations can aid in the design and interpretation of preclinical and clinical studies. Furthermore, understanding the impact of DEA on cellular signaling pathways, such as apoptosis and cell survival, is crucial for elucidating its mechanisms of action and potential adverse effects.[6] The inhibition of phospholipases by desethylamiodarone is a key event leading to phospholipidosis, a known side effect of amiodarone therapy.[2][3]

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of desethylamiodarone in tissue samples. The method is suitable for a wide range of research applications in pharmacology, toxicology, and drug development. The summarized quantitative data and signaling pathway information provide valuable context for researchers investigating the disposition and effects of this important metabolite.

References

- 1. Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amiodarone- and desethylamiodarone-induced pulmonary phospholipidosis, inhibition of phospholipases in vivo, and alteration of [14C]amiodarone uptake by perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiodarone toxicity. II. Desethylamiodarone-induced phospholipidosis and ultrastructural changes during repeated administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desethylamiodarone-A metabolite of amiodarone-Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Assessing the Cytotoxicity of Desethylamiodarone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of Amiodarone, a potent antiarrhythmic drug used for treating conditions like atrial fibrillation and tachycardia.[1][2] Following prolonged treatment, DEA accumulates in various tissues where it can exert significant cytotoxic effects, often more potent than the parent compound, Amiodarone.[1][3][4] This heightened toxicity makes the assessment of DEA-induced cytotoxicity a critical step in toxicological studies and in understanding the side effects associated with Amiodarone therapy, such as pulmonary and thyroid toxicity.[1][4] These application notes provide detailed protocols for quantifying the cytotoxic effects of Desethylamiodarone hydrochloride using common cell viability assays and summarize its known mechanisms of action.

Mechanism of Desethylamiodarone Cytotoxicity

DEA induces cell death through multiple pathways, primarily involving the induction of apoptosis and necrosis. Studies have shown that DEA's cytotoxic effects are linked to mitochondrial dysfunction.[3][5] Key events in DEA-induced apoptosis include the collapse of the mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio which favors permeabilization of the mitochondrial outer membrane, and the subsequent activation of the caspase cascade.[5][6] Furthermore, DEA has been shown to inhibit major cytoprotective kinases such as ERK and Akt, which further promotes cell death.[5] In some cell types, DEA activates both necrotic and apoptotic cell death pathways.[7][8]

Caption: DEA-induced apoptotic signaling pathway.

Data on Desethylamiodarone Cytotoxicity

The cytotoxic potential of DEA has been quantified in various cell lines. The concentration required to cause 50% cell death (LC50 or EC50) varies depending on the cell type and exposure time.

| Cell Line | Assay | Parameter | Value (µM) | Value (µg/mL) | Reference |

| HPL1A (Human Lung Epithelial) | LDH Release | LC50 | 5.07 | - | [4] |

| SGHTL-34 (Human Thyrocyte) | DNA/Protein Content | EC50 | - | 6.8 ± 1.1 | [1] |

| MDA-MB-231 (Breast Cancer) | SRB Assay | IC50 (24h) | ~10 | - | [3] |

| MDA-MB-231 (Breast Cancer) | SRB Assay | IC50 (48h) | ~5 | - | [3] |

| A549 (Human Lung Epithelial) | Apoptosis/Necrosis | Effective Conc. | - | 5 | [9] |

| Primary Rat AEC | Apoptosis/Necrosis | Effective Conc. | - | 0.1 - 2.5 | [9] |

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of a compound like this compound involves several key stages, from initial cell culture preparation to final data analysis. This standardized process ensures reproducibility and accurate quantification of the compound's effect on cell viability.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]

Materials

-

This compound (DEA)

-

Cell line of interest (e.g., A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)[13]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate spectrophotometer (ELISA reader)

Protocol

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in a complete medium to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Desethylamiodarone HCl in an appropriate solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of DEA. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

-

MTT Assay:

-

After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]

-

Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing the formazan crystals to form.[12]

-

After incubation with MTT, add 100-150 µL of the solubilization solution to each well.[12][13]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the % viability against the log of the DEA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed or dead cells.[17] The assay involves a coupled enzymatic reaction where LDH reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.[16][17]

Materials

-

This compound (DEA)

-

Cell line of interest

-

Complete cell culture medium (low serum, e.g., 1-2% FBS, is recommended to reduce background)[16]

-

LDH Assay Kit (containing LDH reaction buffer, substrate mix, and stop solution) or individual reagents

-

Lysis Solution (e.g., 2% Triton X-100) for maximum LDH release control[18]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate spectrophotometer (ELISA reader)

Protocol

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight as described in the MTT protocol (Step 1).

-

Treat cells with serial dilutions of DEA as described previously (Step 2).

-

Set up the following controls in triplicate:[15][16]

-

Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

-

Maximum LDH Release Control: Cells treated with Lysis Solution 45 minutes before the end of the incubation period.

-

Medium Background Control: Wells with medium but no cells.

-

-

-

LDH Assay:

-

Following the treatment incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells (optional, but recommended).[16]

-

Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[17][18] Be careful not to disturb the cell monolayer.

-

Prepare the LDH reaction reagent according to the manufacturer's instructions. This typically involves mixing a buffer and a substrate/dye solution.[17]

-

Add 50-100 µL of the prepared LDH reaction reagent to each well of the new plate containing the supernatants.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.[18]

-

-

Data Acquisition and Analysis:

-

Add 50 µL of Stop Solution to each well to terminate the reaction.

-

Gently shake the plate to mix and remove any air bubbles.

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm can be used for background correction.[18]

-

First, subtract the medium background absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

-

-

Plot the % cytotoxicity against the log of the DEA concentration to determine the LC50 value (the concentration that causes 50% cell lysis).

-

References

- 1. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desethylamiodarone-A metabolite of amiodarone-Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MECHANISMS OF AMIODARONE AND DESETHYLAMIODARONE CYTOTOXICITY IN HUMAN LUNG CELLS | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. tiarisbiosciences.com [tiarisbiosciences.com]

- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Desethylamiodarone in Liver Tissue Homogenates by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent extensively metabolized in the liver to its major active metabolite, N-desethylamiodarone (DEA).[1] Given that the liver is a primary site of both metabolism and potential toxicity, accurately quantifying the concentration of DEA in liver tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[2][3][4] High concentrations of amiodarone and DEA in the liver have been associated with hepatic toxicity.[2][5] This application note provides a detailed protocol for the sensitive and specific quantification of desethylamiodarone in liver tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method well-suited for complex biological matrices.[6][7]

Principle

This method involves the homogenization of liver tissue, followed by protein precipitation to remove larger macromolecules. The analyte, desethylamiodarone, is then extracted from the supernatant using a liquid-liquid extraction (LLE) procedure.[8][9] The extracted sample is subsequently dried, reconstituted, and analyzed by LC-MS/MS. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (IS), using a calibration curve generated from matrix-matched standards.

Materials and Reagents

-

Analytes and Standards:

-

Desethylamiodarone hydrochloride (analytical standard)

-

Desethylamiodarone-D4 (internal standard)

-

-

Solvents and Chemicals (HPLC or MS grade):

-

Consumables:

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipette tips

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm)

-

-

Equipment:

-

Tissue homogenizer (e.g., bead beater or rotor-stator)

-

Analytical balance

-

Vortex mixer

-

Centrifuge (refrigerated)

-

Nitrogen evaporation system

-

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or Waters Micromass ZQ 4000)[9]

-

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Desethylamiodarone HCl and Desethylamiodarone-D4 (IS) in methanol to obtain 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Desethylamiodarone stock solution in 50:50 methanol:water to create working standard solutions for spiking.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank liver homogenate. A typical calibration range is 5-5000 ng/g of tissue.[9] Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Liver Tissue Homogenization

-

Accurately weigh approximately 100 mg of frozen liver tissue.

-

Add ice-cold phosphate-buffered saline (PBS) or homogenization buffer (e.g., 4 parts buffer to 1 part tissue, v/w).

-

Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.

-

Store the homogenate at -80°C if not used immediately.

Sample Extraction (Protein Precipitation and LLE)

-

Protein Precipitation: To 100 µL of liver homogenate (or standard/QC), add 20 µL of the IS working solution (100 ng/mL). Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6][10]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean tube.

-

Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[9]

-

Mobile Phase A: 0.1% formic acid in water.[9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40-45°C.[9]

-

-

Tandem Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Desethylamiodarone: Precursor ion (Q1) m/z 618.0 -> Product ion (Q3) m/z 86.1

-

Desethylamiodarone-D4 (IS): Precursor ion (Q1) m/z 622.0 -> Product ion (Q3) m/z 90.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Presentation

Method performance parameters should be validated to ensure reliability. The following table summarizes typical quantitative data for the analysis of desethylamiodarone in biological matrices.

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/g[9] |

| Correlation Coefficient (r²) | > 0.995[9] |

| Lower Limit of Quantification (LLOQ) | 2.5 - 7.5 µg/L (in plasma)[7][9] |

| Inter-assay Precision (CV) | < 15%[9][11] |

| Inter-assay Accuracy (% Error) | < 15%[9] |

| Mean Extraction Recovery | > 90%[7] |

Visualizations

References

- 1. Amiodarone - Wikipedia [en.wikipedia.org]

- 2. Amiodarone and its desethyl metabolite: tissue distribution and morphologic changes during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Distribution of amiodarone and its metabolite, desethylamiodarone, in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive method for the measurement of amiodarone and desethylamiodarone in serum and tissue and its application to disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]